[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
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Overview
Description
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H9Cl2N2O3 It is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a chloropyridine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate typically involves the reaction of 4-chlorophenyl isocyanate with 2-chloropyridine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamoyl linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed with sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as substituted pyridines.
Hydrolysis: The major products are 4-chlorophenylamine and 2-chloropyridine-3-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:
[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
[(4-Chlorophenyl)carbamoyl]methyl 3-chloropyridine-3-carboxylate: Similar structure but with a different position of the chlorine atom on the pyridine ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-3-5-10(6-4-9)18-12(19)8-21-14(20)11-2-1-7-17-13(11)16/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGQKNXGHZWJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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